2-(1-((2'-(1H-四唑-5-基)-[1,1'-联苯]-4-基)甲基)-2-丁基-4-甲基-6-氧代-1,6-二氢嘧啶-5-基)-n,n-二甲基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is also known as N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide . It has a molecular formula of C19H21N5O and a molecular weight of 335.4 g/mol . The compound is a derivative of Valsartan .
Molecular Structure Analysis
The InChI code for the compound isInChI=1S/C19H21N5O/c1-2-3-8-18 (25)20-13-14-9-11-15 (12-10-14)16-6-4-5-7-17 (16)19-21-23-24-22-19/h4-7,9-12H,2-3,8,13H2,1H3, (H,20,25) (H,21,22,23,24)
. The Canonical SMILES is CCCCC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
. Physical and Chemical Properties Analysis
The compound has a computed XLogP3-AA of 3.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 335.17461031 g/mol . The topological polar surface area is 83.6 Ų .科学研究应用
血管紧张素 II 受体拮抗剂:这类化合物(包括二氢嘧啶衍生物)作为血管紧张素 II 受体拮抗剂的药效性已获得研究。这些研究表明此类化合物在治疗高血压和相关心血管疾病中具有重要意义 (Atwal 等人,1992).
应力降解研究:在一项针对菲马沙坦降解的研究中,一个主要的氧化降解杂质被鉴定为该化合物的衍生物。该研究提供了对类似药物物质的稳定性和降解途径的见解 (潘迪亚和拉杰普特,2018).
构效关系研究:该领域的研究探索了该化合物的各种衍生物和类似物,以了解它们与 AT1 受体的相互作用,通常使用分子建模研究。这些见解对于设计更有效的血管紧张素 II 拮抗剂至关重要 (Harmat 等人,1995).
晶体结构分析:已经分析了类似化合物的详细晶体结构,提供了对其分子相互作用和作为抗高血压剂的潜力的更深入了解 (Destro 和 Soave,1995).
硒丰沙坦类似物:这些含有硒等元素的类似物已被开发和测试其 AT1 受体拮抗剂特性。此类研究扩展了类似化合物的潜在治疗应用范围 (Grange 等人,2007).
前药开发:已经对与本化合物密切相关的苯并咪唑衍生物的前药开发进行了研究,以提高口服生物利用度和治疗高血压的疗效 (Kubo 等人,1993).
作用机制
Target of Action
The primary target of this compound is the angiotensin II receptor type 1 (AT1R) . This receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of angiotensin II, a potent vasoconstrictor .
Mode of Action
The compound acts as an antagonist to the AT1R. By binding to this receptor, it prevents angiotensin II from exerting its vasoconstrictive effects, leading to vasodilation and a subsequent reduction in blood pressure . This interaction also inhibits the release of aldosterone, reducing sodium and water retention .
Biochemical Pathways
The inhibition of AT1R affects several biochemical pathways:
- Renin-Angiotensin-Aldosterone System (RAAS) : By blocking AT1R, the compound disrupts the RAAS, leading to decreased vasoconstriction and aldosterone secretion .
- Nitric Oxide Pathway : The inhibition of AT1R can enhance nitric oxide production, contributing to vasodilation .
Pharmacokinetics
The compound exhibits the following ADME properties:
- Absorption : It is well-absorbed orally with a bioavailability of approximately 60-70% .
- Distribution : It has a high volume of distribution, indicating extensive tissue penetration .
- Metabolism : The compound is metabolized primarily in the liver via cytochrome P450 enzymes .
- Excretion : It is excreted mainly through the kidneys, with a half-life of around 6-9 hours .
Result of Action
At the molecular level, the compound’s antagonism of AT1R leads to:
- Vasodilation : Reduced vascular resistance and lower blood pressure .
- Decreased Aldosterone Levels : Reduced sodium and water retention, contributing to lower blood pressure .
- Improved Endothelial Function : Enhanced nitric oxide production and reduced oxidative stress .
Action Environment
Environmental factors influencing the compound’s action include:
- pH Levels : The compound’s stability can be affected by pH, with optimal activity in a neutral to slightly acidic environment .
- Temperature : Higher temperatures may increase the compound’s degradation rate .
- Presence of Other Drugs : Co-administration with other medications metabolized by cytochrome P450 enzymes can affect its metabolism and efficacy .
This comprehensive overview highlights the multifaceted mechanism of action of this compound, emphasizing its potential therapeutic benefits in managing hypertension and related cardiovascular conditions.
: Information synthesized from various sources on the pharmacology and biochemistry of tetrazole-containing compounds.
属性
IUPAC Name |
2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-5-6-11-24-28-18(2)23(16-25(35)33(3)4)27(36)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCTXBGUUHQWBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=O)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。